Chrysene

Description

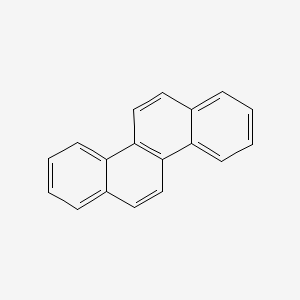

Structure

3D Structure

Properties

IUPAC Name |

chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDECIBYCCFPHNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12 | |

| Record name | CHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHRYSENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022432 | |

| Record name | Chrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chrysene appears as a crystalline solid. Denser than water and insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Toxic by ingestion. Used to make other chemicals., Crystals derived from distillation of coal tar; [Hawley], COLOURLESS-TO-BEIGE CRYSTALS OR POWDER., Crystalline solid. | |

| Record name | CHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chrysene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/368 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHRYSENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHRYSENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/314 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

838 °F at 760 mmHg (NTP, 1992), 448 °C, 838 °F | |

| Record name | CHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHRYSENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHRYSENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHRYSENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/314 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Insoluble. (0.0018mg/kg) (NTP, 1992), In water, 2.0X10-3 mg/L at 25 °C, Solubility in water at 25 °C: 0.0020 + or - 0.0002 mg/L, Slightly soluble in ethanol, ethyl ether, acetone, benzene, carbon disulfide; insoluble in toluene, Slightly soluble in alcohol, ether, carbon bisulfide, and glacial acetic acid. At 25 °C, 1 g dissolves in 1300 mL absolute alcohol, 480 mL toluene; about 5% is soluble in toluene at 100 °C. Moderately soluble in boiling benzene. Insoluble in water. Only slightly soluble in cold organic solvents, but fairly soluble in these solvents when hot, including glacial acetic acid., Solubility in water: very poor | |

| Record name | CHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHRYSENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHRYSENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.274 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.274 g/cu cm at 20 °C, 1.3 g/cm³, 1.274 | |

| Record name | CHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHRYSENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHRYSENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHRYSENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/314 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

Vapor pressure: 6.3X10-7 mm Hg, 6.23X10-9 mm Hg at 25 °C | |

| Record name | CHRYSENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red blue fluorescent orthorhombic plates from benzene, acetic acid, Orthorhombic bipyramidal plates from benzene, Colorless platelets with blue fluorescence | |

CAS No. |

218-01-9, 65777-08-4 | |

| Record name | CHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000218019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065777084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHRYSENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chrysene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/084HCM49PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHRYSENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHRYSENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHRYSENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/314 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

489 °F (NTP, 1992), 255 °C, Chrysene forms crystalline complexes with picric acid (orange-red needles from benzene, melting-point 174-175 °C corrected), s-trinitrobenzene (188.5-189.5 °C corrected) and 2,4,7-trinitrofluorenone (yellow needles from alcohol, melting point 247.8-249 °C), 254 - 256 °C, 489 °F | |

| Record name | CHRYSENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHRYSENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHRYSENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHRYSENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/314 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Chrysene: A Technical Guide to its Natural Sources and Environmental Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysene (B1668918), a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₈H₁₂, is a naturally occurring compound of significant interest to researchers in environmental science, toxicology, and drug development. Its presence in the environment is widespread, originating from both natural and anthropogenic sources. Understanding the pathways of its formation and its distribution across various environmental matrices is crucial for assessing its ecological impact and potential human health risks. This technical guide provides an in-depth overview of the natural sources and formation mechanisms of chrysene, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Natural Sources of Chrysene

Chrysene is primarily formed through the incomplete combustion of organic matter and is a natural constituent of certain geological formations. Its presence in the environment can be attributed to the following key sources:

-

Geological Sources: Chrysene is naturally present in fossil fuels such as crude oil and coal.[1] It is also a significant component of coal tar, coal tar pitch, and creosote, a wood preservative derived from the distillation of coal tar.[1][2][3][4] The concentrations in these materials can be substantial, making them a major reservoir of chrysene.

-

Pyrolytic Sources: The high-temperature decomposition of organic materials in the absence of sufficient oxygen (pyrolysis) is a major pathway for chrysene formation. Natural pyrolytic events are significant contributors to the environmental burden of chrysene.

-

Forest Fires: The combustion of wood and other plant materials during forest fires releases a complex mixture of PAHs, including chrysene, into the atmosphere, soil, and water.[3]

-

Volcanic Eruptions: Volcanic activity can also generate chrysene through the high-temperature alteration of organic matter in sedimentary rocks and the emission of volcanic gases and ash.[1]

-

-

Diagenetic Sources: Diagenesis, the process of physical and chemical changes in sediments after their deposition, can lead to the formation of chrysene over geological timescales. This process involves the slow transformation of organic precursors, such as plant and algal matter, into more complex aromatic structures under moderate temperature and pressure.

Quantitative Data on Chrysene from Natural Sources

The concentration of chrysene varies significantly depending on the source and the environmental matrix. The following tables summarize available quantitative data.

| Source Material | Chrysene Concentration | Reference |

| Creosote | 0.5 - 6 mg/kg | [4] |

| Coal Tar Pitch Volatiles | Identified as a typical component | [1] |

| Crude Oil | Present, concentration varies | [1][5] |

| Lignite | Higher concentration than many other PAHs | [1] |

Table 1: Chrysene Concentrations in Geological and Industrial Materials

| Environmental Matrix | Location/Event | Chrysene Concentration | Reference | | :--- | :--- | :--- | | Wildfire Ash | Fort McMurray Wildfire | Concentrations measured in ng/g |[6] | | Urban Soil (background) | New England, USA | 2 mg/kg |[7] | | Cigarette Smoke Condensate | Per 100 cigarettes | 0.06 µg |[8] |

Table 2: Chrysene Concentrations in Environmental Samples from Pyrolytic and Anthropogenic Sources

Formation of Chrysene in the Environment

The formation of chrysene is a complex process involving a series of chemical reactions, primarily driven by high temperatures (pyrolysis) or long-term geological processes (diagenesis).

Pyrolytic Formation

Pyrolysis of organic matter, such as lignin, cellulose, and other biopolymers, generates smaller, reactive chemical species. These fragments then undergo a series of reactions to form larger, more stable aromatic structures. The formation of chrysene is thought to proceed through the assembly of smaller aromatic and aliphatic precursors.

A plausible pathway for the pyrolytic formation of chrysene is illustrated below. This process generally involves the formation of smaller aromatic rings, which then combine and cyclize to form the four-ring structure of chrysene.

Diagenetic Formation

During diagenesis, the organic matter in sediments undergoes a series of transformations driven by microbial activity, temperature, and pressure over millions of years. This process, known as maturation, leads to the formation of kerogen, a complex mixture of organic material, and eventually, the generation of petroleum and natural gas. Chrysene can be formed during diagenesis from the alteration of specific biological precursor molecules.

The diagram below illustrates a simplified logical flow of diagenetic chrysene formation.

Experimental Protocols for Chrysene Analysis

The accurate quantification of chrysene in environmental samples requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques employed.

Sample Extraction from Soil and Sediment

Objective: To extract chrysene and other PAHs from solid matrices for subsequent analysis.

Materials:

-

Soxhlet extraction apparatus

-

Dichloromethane (DCM) or a mixture of acetone (B3395972) and hexane (B92381) (1:1, v/v)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Concentrator tube

Protocol:

-

Air-dry the soil or sediment sample and sieve to remove large debris.

-

Homogenize the sample.

-

Weigh approximately 10-20 g of the homogenized sample into a porous thimble.

-

Add a known amount of a surrogate internal standard (e.g., deuterated chrysene) to the sample.

-

Place the thimble in the Soxhlet extractor.

-

Extract the sample with 250 mL of DCM or acetone/hexane mixture for 16-24 hours at a rate of 4-6 cycles per hour.

-

After extraction, cool the extract and dry it by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a volume of approximately 5 mL using a rotary evaporator.

-

Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

The extract is now ready for cleanup and instrumental analysis.

Sample Cleanup using Solid Phase Extraction (SPE)

Objective: To remove interfering compounds from the sample extract prior to instrumental analysis.

Materials:

-

Silica gel or Florisil® SPE cartridges

-

Hexane

-

Dichloromethane (DCM)

-

Nitrogen evaporator

Protocol:

-

Condition the SPE cartridge by passing 5 mL of DCM followed by 10 mL of hexane through it. Do not allow the cartridge to go dry.

-

Load the 1 mL concentrated sample extract onto the cartridge.

-

Elute interfering compounds with 20 mL of hexane. Discard this fraction.

-

Elute the PAH fraction, including chrysene, with 20 mL of a hexane:DCM (1:1, v/v) mixture.

-

Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

-

The cleaned extract is now ready for GC-MS or HPLC analysis.

Instrumental Analysis by GC-MS

Objective: To separate, identify, and quantify chrysene in the cleaned extract.

Instrumentation:

-

Gas chromatograph with a capillary column (e.g., HP-5MS)

-

Mass spectrometer detector

Typical GC-MS Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 280 °C

-

Oven Program: 60 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

MS Transfer Line Temperature: 290 °C

-

Ion Source Temperature: 230 °C

-

Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor for Chrysene (m/z): 228 (quantification), 226, 229

Workflow Diagram:

Environmental Fate and Transformation

Once released into the environment, chrysene is subject to various transformation and degradation processes. A significant pathway for its removal is microbial degradation.

Microbial Degradation of Chrysene

Certain bacteria and fungi have the ability to metabolize chrysene, breaking it down into less complex and often less toxic compounds. This process is a key component of the natural attenuation of PAH contamination. The initial steps in the microbial degradation of chrysene typically involve the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, making them more susceptible to further breakdown.

A simplified representation of a microbial degradation pathway for chrysene is shown below.

Conclusion

Chrysene is a ubiquitous environmental contaminant with significant natural and anthropogenic sources. Its formation through pyrolytic and diagenetic processes contributes to its widespread distribution. The analytical methods outlined in this guide provide a framework for the accurate quantification of chrysene in various environmental matrices, which is essential for risk assessment and the development of remediation strategies. Further research into the specific chemical pathways of chrysene formation and its environmental fate will enhance our understanding of this important polycyclic aromatic hydrocarbon.

References

- 1. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chrysene [chemeurope.com]

- 3. Fact sheet: Chrysene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 4. Chrysene - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DSpace [scholarworks.umass.edu]

- 8. stacks.cdc.gov [stacks.cdc.gov]

Chrysene: A Comprehensive Toxicological Profile and Carcinogenic Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysene (B1668918), a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, is a ubiquitous environmental contaminant primarily formed from the incomplete combustion of organic materials. This technical guide provides a comprehensive overview of the toxicological profile and carcinogenic potential of chrysene, with a focus on its metabolic activation, mechanisms of toxicity, and genotoxic effects. Quantitative data from pivotal studies are summarized in structured tables for comparative analysis. Detailed experimental methodologies for key assays are provided, and critical signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Toxicological Profile

Chrysene exerts a range of toxic effects, primarily following metabolic activation to reactive intermediates. Its toxicity is influenced by the route of exposure, dose, and the metabolic capacity of the exposed organism.

Acute Toxicity

Chrysene generally exhibits low to moderate acute toxicity. The following table summarizes available data on its acute toxicity.

| Table 1: Acute Toxicity of Chrysene | | :--- | :--- | :--- | :--- | | Test | Species | Route | Value | | LD50 | Mouse | Intraperitoneal | >320 mg/kg bw[1] | | LC50 | Rat | Inhalation | 88 mg/L (4 h)[2] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Chrysene is absorbed through oral, dermal, and inhalation routes.[1][3] Following absorption, it is distributed to various tissues, with a tendency to accumulate in adipose tissue due to its lipophilic nature. The peak concentration of chrysene is typically reached within an hour in the blood and liver.[3] Elimination occurs predominantly through feces, with a significant portion excreted as the parent compound.[3]

The toxicity of chrysene is intrinsically linked to its metabolic activation. The primary pathway involves oxidation by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, to form epoxides. These epoxides can be hydrolyzed by epoxide hydrolase to form dihydrodiols. The key toxicologically significant metabolites are the bay-region diol epoxides, such as chrysene-1,2-diol-3,4-epoxide, which are highly reactive and can covalently bind to cellular macromolecules, including DNA.[4]

Mechanisms of Toxicity

The primary mechanism of chrysene-induced toxicity is the formation of DNA adducts by its reactive metabolites, leading to genotoxicity.[4] Additionally, chrysene is a known agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, including CYP1A1.[5] Activation of the AhR signaling pathway can lead to a cascade of downstream effects, including altered gene expression, oxidative stress, and disruption of cellular processes.[5] Studies have shown that chrysene-induced hepatotoxicity is dependent on AhR activation.[5]

Organ-Specific Toxicity

The liver is a primary target organ for chrysene toxicity due to its central role in xenobiotic metabolism. Hepatotoxicity, characterized by increased liver weight and elevated serum alanine (B10760859) aminotransferase (ALT) levels, has been observed in mice exposed to chrysene.[5] Other potential target organs include the skin, where topical application can lead to tumor formation, and the lungs, particularly with inhalation exposure.

Carcinogenic Potential

Chrysene is classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[2] This classification is based on sufficient evidence of carcinogenicity in experimental animals.

In Vivo Carcinogenicity Studies

Numerous studies in animal models have demonstrated the carcinogenic potential of chrysene. The following table summarizes key findings from these studies.

| Table 2: In Vivo Carcinogenicity of Chrysene | | :--- | :--- | :--- | :--- | :--- | :--- | | Species | Route | Dose | Duration | Tumor Type | Incidence | | Mouse (female Swiss) | Dermal (skin painting) | 1% solution in acetone (B3395972), 3 times/week | 1 year | Skin papillomas and carcinomas | 9/20 papillomas, 8/20 carcinomas[3] | | Mouse (female ICR/HA Swiss) | Dermal (skin painting, as initiator) | 1 mg in 0.4 mL acetone | 13-21 days, followed by croton resin promoter | Skin papillomas and carcinomas | 16/20 papillomas, 2/20 carcinomas[3] | | Mouse | Subcutaneous injection | 1 mg in arachis oil, once a week | 10 weeks | Injection-site tumors | 2/20[6] | | Newborn Mouse | Subcutaneous injection | Three 100 µg doses | Perinatal | Liver tumors | Increased incidence (not statistically significant)[6] | | Mouse (CD-1, male) | Intraperitoneal injection | 700 or 2800 nmol/mouse (on days 1, 8, and 15 of life) | 1 year | Liver adenomas and carcinomas | Increased incidence[7] |

Genotoxicity and Mutagenicity

Chrysene and its metabolites have been shown to be genotoxic in various in vitro and in vivo assays. The formation of DNA adducts is a key initiating event in its carcinogenic process.

| Table 3: Genotoxicity of Chrysene | | :--- | :--- | :--- | :--- | | Assay | Test System | Metabolic Activation | Result | | Ames Test | Salmonella typhimurium | With S9 | Positive[6] | | Chromosomal Aberrations | NMRI mice (in vivo) | N/A (oral administration) | Positive (at 450 mg/kg bw)[3] | | Sister Chromatid Exchange | Chinese hamster bone-marrow cells (in vivo) | N/A (intraperitoneal injection) | Positive (at 2 x 450 mg/kg bw)[3] | | Cell Transformation | Mammalian cells | Not specified | Positive[6] |

Signaling Pathways and Experimental Workflows

Metabolic Activation of Chrysene

The metabolic activation of chrysene is a critical step in its conversion to carcinogenic metabolites. The following diagram illustrates the key enzymatic steps involved.

Caption: Metabolic activation pathway of chrysene leading to the formation of the ultimate carcinogen.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Chrysene, as a ligand for the AhR, initiates a signaling cascade that leads to the induction of metabolizing enzymes and other cellular responses.

Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by chrysene.

Experimental Workflow: Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Caption: A typical experimental workflow for conducting the Ames test to evaluate the mutagenicity of chrysene.

Experimental Protocols

In Vivo Skin Carcinogenicity Study in Mice

Objective: To determine the complete carcinogenic and tumor-initiating activity of chrysene on mouse skin.

Materials:

-

Test animals: Female Swiss mice or other appropriate strain.

-

Test substance: Chrysene (high purity).

-

Vehicle: Acetone.

-

Tumor promoter (for initiation studies): Croton resin or 12-O-tetradecanoylphorbol-13-acetate (TPA).

Procedure (Complete Carcinogenicity):

-

Prepare a 1% (w/v) solution of chrysene in acetone.

-

Shave the dorsal skin of the mice.

-

Apply the chrysene solution to the shaved area three times a week for one year.[3]

-

Observe the animals regularly for the appearance of skin tumors.

-

Record the number, size, and type (papilloma, carcinoma) of tumors.

-

Perform histopathological examination of the tumors.

Procedure (Tumor Initiation):

-

Apply a single dose of chrysene (e.g., 1 mg in 0.4 mL acetone) to the shaved dorsal skin of the mice.[3]

-

After a period of 1-2 weeks, begin repeated applications of a tumor promoter (e.g., croton resin) to the same area, typically three times a week.[3]

-

Continue promoter treatment for the duration of the study (e.g., 20 weeks).

-

Monitor for tumor development as described above.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To evaluate the mutagenic potential of chrysene.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, which detect frameshift and base-pair substitution mutations, respectively).

-

S9 fraction from the liver of Aroclor 1254-induced rats for metabolic activation.

-

Minimal glucose agar plates.

-

Top agar.

-

Chrysene dissolved in a suitable solvent (e.g., DMSO).

-

Positive and negative controls.

Procedure:

-

To a test tube, add the S. typhimurium tester strain, the chrysene solution at various concentrations, and either the S9 mix (for metabolic activation) or a buffer (without metabolic activation).[8]

-

Pre-incubate the mixture at 37°C.

-

Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.[8]

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.[8]

Conclusion

Chrysene is a polycyclic aromatic hydrocarbon with well-documented toxicological and carcinogenic properties. Its primary mechanism of action involves metabolic activation to reactive diol epoxides that form DNA adducts, leading to genotoxicity and tumor initiation. The activation of the aryl hydrocarbon receptor also plays a significant role in its toxicity profile. Evidence from numerous in vivo and in vitro studies supports its classification as a probable human carcinogen. This technical guide provides a consolidated resource for understanding the toxicological risks associated with chrysene exposure and serves as a foundation for further research and risk assessment activities. The provided experimental protocols and pathway diagrams offer practical tools for scientists working in this field.

References

- 1. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Toxicity of Chrysene_Chemicalbook [chemicalbook.com]

- 5. Chrysene, a four-ring polycyclic aromatic hydrocarbon, induces hepatotoxicity in mice by activation of the aryl hydrocarbon receptor (AhR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

The Golden Fleeting: A Technical Guide to the Historical Discovery and Isolation of Chrysene from Coal Tar

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and isolation of chrysene (B1668918) from coal tar, a process foundational to the study of polycyclic aromatic hydrocarbons (PAHs). First identified in 1837 by Auguste Laurent, the journey from the complex mixture of coal tar to purified chrysene crystals showcases the nascent stages of organic chemistry and the development of separation techniques. This document details the likely experimental protocols of the 19th and early 20th centuries, presents quantitative data on the physical properties and solubility of chrysene, and illustrates the logical workflow of its isolation.

Introduction

Chrysene (C₁₈H₁₂), a polycyclic aromatic hydrocarbon, was first isolated from the complex mixture of coal tar in 1837 by the French chemist Auguste Laurent.[1] The name "chrysene" is derived from the Greek word "chrysos," meaning gold, a reference to the golden-yellow color of the initial impure crystals obtained.[1] It was later discovered that the yellow hue was due to the presence of its isomer, tetracene, and that pure chrysene is, in fact, a colorless crystalline solid.[1]

The discovery and subsequent isolation of chrysene were significant milestones in the field of organic chemistry. They demonstrated the potential of coal tar as a rich source of novel aromatic compounds and spurred the development of techniques for their separation and purification. This guide delves into the technical aspects of this historical process, providing a reconstructed view of the experimental methodologies available to chemists of that era.

Physicochemical Properties of Chrysene

A thorough understanding of chrysene's physical and chemical properties was crucial for its successful isolation and purification. The following tables summarize key quantitative data.

Table 1: Physical Properties of Chrysene

| Property | Value |

| Molecular Formula | C₁₈H₁₂ |

| Molar Mass | 228.29 g/mol |

| Appearance | Colorless crystalline solid |

| Melting Point | 254 °C |

| Boiling Point | 448 °C |

| Density | 1.274 g/cm³ |

Table 2: Solubility of Chrysene in Various Solvents

| Solvent | Solubility |

| Water | Insoluble |

| Ethanol | Slightly soluble |

| Diethyl Ether | Slightly soluble |

| Benzene (B151609) | Moderately soluble (especially when hot) |

| Toluene (B28343) | Soluble (especially when hot) |

| Carbon Disulfide | Slightly soluble |

Historical Isolation and Purification from Coal Tar

Experimental Protocol: A Reconstructed Historical Method

Objective: To isolate and purify chrysene from high-temperature coal tar.

Materials:

-

High-temperature coal tar

-

Sulfuric acid (concentrated)

-

Sodium hydroxide (B78521) solution

-

Benzene (or a similar aromatic solvent like toluene)

-

Ethanol

-

Animal charcoal (for decolorization)

-

Filter paper

-

Distillation apparatus (retort, condenser)

-

Crystallization dishes

Methodology:

-

Fractional Distillation of Coal Tar:

-

A large volume of coal tar is subjected to fractional distillation.

-

The distillation is carried out in a cast-iron retort.

-

Different fractions are collected based on their boiling point ranges. The fraction boiling above 360 °C, known as "anthracene oil" or "green oil," is collected. This fraction is rich in high-molecular-weight PAHs, including chrysene and anthracene (B1667546).

-

-

Initial Purification of the Anthracene Oil Fraction:

-

The collected anthracene oil is allowed to cool, which causes a semi-solid mass of crystals to form.

-

This crystalline mass is separated from the remaining oil by filtration or pressing.

-

The resulting solid cake, often referred to as "crude anthracene," contains a mixture of anthracene, phenanthrene, carbazole, and chrysene.

-

-

Removal of Acidic and Basic Impurities:

-

The crude anthracene cake is washed successively with a dilute solution of sodium hydroxide to remove phenolic compounds and other acidic impurities.

-

Following the alkaline wash, the material is washed with dilute sulfuric acid to remove basic impurities such as acridine (B1665455) and other nitrogen-containing heterocycles.

-

After each wash, the solid is rinsed with water to remove any remaining acid or base.

-

-

Further Fractional Distillation or Sublimation (Optional):

-

To further concentrate the chrysene, the washed crude anthracene could be subjected to another round of fractional distillation or sublimation. Given chrysene's high boiling point, this would have been a challenging step with the equipment of the time.

-

-

Solvent Extraction and Recrystallization:

-

The partially purified solid is treated with a solvent in which chrysene has a lower solubility compared to other components at room temperature, but which increases significantly with heat. Benzene or toluene were likely candidates.

-

The solid is boiled in the solvent, and the hot solution is filtered to remove insoluble impurities.

-

The filtrate is then allowed to cool slowly. As the solution cools, chrysene, being less soluble at lower temperatures, crystallizes out. The more soluble impurities remain in the mother liquor.

-

This recrystallization process is repeated multiple times to improve the purity of the chrysene crystals.

-

-

Decolorization and Final Crystallization:

-

To remove the characteristic yellow color caused by tetracene and other impurities, the chrysene solution in benzene or toluene is treated with animal charcoal before the final recrystallization.

-

The hot solution is filtered to remove the charcoal, and the clear filtrate is allowed to crystallize, yielding colorless crystals of pure chrysene.

-

Quantitative Data: Yield of Chrysene from Coal Tar

The yield of chrysene from coal tar was generally low, reflecting its status as a minor component of this complex mixture. Historical quantitative data is scarce and would have been highly dependent on the source of the coal and the specific carbonization process used. However, based on the typical composition of high-temperature coal tar from the late 19th and early 20th centuries, an estimated yield can be inferred.

Table 3: Estimated Composition of High-Temperature Coal Tar and Potential Chrysene Yield

| Component | Percentage in Coal Tar (by weight) |

| Pitch | ~50% |

| Creosote Oil | ~20% |

| Naphthalene | ~10% |

| Anthracene Oil | ~5% |

| Light Oil (Benzene, Toluene, Xylene) | ~5% |

| Chrysene (within Anthracene Oil) | ~0.3 - 0.5% of total coal tar |

This table illustrates that for every 1000 kg of coal tar processed, a theoretical maximum of only 3-5 kg of chrysene could be obtained, and practical yields would have been significantly lower due to losses at each stage of the purification process.

Visualization of the Isolation Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow for the historical isolation and purification of chrysene from coal tar.

Caption: Logical workflow for the historical isolation of chrysene.

Conclusion

The historical discovery and isolation of chrysene from coal tar represent a significant chapter in the development of organic chemistry. The process, while rudimentary by modern standards, laid the groundwork for the separation and characterization of a vast array of aromatic compounds. The techniques of fractional distillation and recrystallization, honed during this period, remain fundamental to chemical science. This guide provides a window into the meticulous and challenging work of early organic chemists and highlights the enduring importance of their foundational discoveries for contemporary research and development.

References

An In-depth Technical Guide to the Resonance and Aromaticity of the Chrysene Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysene (B1668918) (C₁₈H₁₂), a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, is a molecule of significant interest in materials science, environmental science, and medicinal chemistry. Its noteworthy stability and unique electronic properties are direct consequences of its resonant nature and high degree of aromaticity. This technical guide provides a comprehensive examination of the core chemical principles governing the resonance and aromaticity of chrysene, supported by quantitative data, detailed experimental and computational methodologies, and illustrative diagrams to elucidate key concepts.

Molecular Structure and Properties

Chrysene is a tetracyclic aromatic hydrocarbon consisting of four benzene rings fused in a nonlinear, or "angular," arrangement.[1] This planar molecule possesses D₂h point group symmetry, contributing to its lack of a permanent dipole moment.[1] High-purity chrysene is a colorless crystalline solid, though it is often found with a yellow hue due to trace impurities of its isomer, tetracene.[2] It is a natural constituent of coal tar and creosote.[1]

Table 1: Molecular and Physicochemical Properties of Chrysene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₂ | [2] |

| Molar Mass | 228.29 g/mol | [2] |

| Appearance | Colorless-to-beige crystalline solid | [3] |

| Melting Point | 254 °C (527 K) | [2] |

| Boiling Point | 448 °C (721 K) | [2] |

| Density | 1.274 g/cm³ | [2] |

| Solubility in Water | Insoluble | [2] |

| HOMO-LUMO Gap | 4.5 eV | [1] |

| Magnetic Susceptibility (χ) | -166.67 x 10⁻⁶ cm³/mol | [2] |

Resonance and π-Electron Delocalization

The stability of chrysene is fundamentally derived from the delocalization of its π-electrons across the entire fused-ring system, a phenomenon known as resonance. The molecule has a total of 18 π-electrons, which are not confined to specific double bonds but are distributed over the sp²-hybridized carbon framework. This delocalization is represented by a series of contributing resonance structures, also known as Kekulé structures. For chrysene, there are eight possible Kekulé structures.

Figure 1: Representative Kekulé resonance structures of Chrysene.

The true electronic structure of chrysene is a hybrid of all its possible resonance contributors. This delocalization lowers the overall energy of the molecule, contributing to its thermodynamic stability.

Aromaticity of Chrysene

Aromaticity is a chemical property of cyclic, planar molecules with a ring of resonance bonds that imparts exceptional stability. Chrysene's high degree of aromaticity can be understood through several theoretical and experimental lenses.

Hückel's Rule

A fundamental criterion for aromaticity in monocyclic systems is Hückel's rule, which states that a planar, cyclic, fully conjugated molecule is aromatic if it has 4n+2 π-electrons, where 'n' is a non-negative integer. While chrysene is a polycyclic system, the rule can be conceptually applied to its delocalized π-system. With 18 π-electrons, chrysene satisfies the 4n+2 rule for n=4 (4(4)+2 = 18), consistent with its aromatic character.[1]

Clar's Aromatic Sextet Rule

For polycyclic aromatic hydrocarbons, Clar's rule provides a more nuanced model for predicting stability and local aromaticity. The rule posits that the most significant resonance structure (the "Clar structure") is the one with the maximum number of disjoint "aromatic sextets"—rings with six π-electrons that are formally represented as a circle, akin to benzene. These sextets are separated by C-C single bonds in the resonance depiction.

For chrysene, the most stable and significant resonance contributors are those that contain two such aromatic sextets. This indicates that the terminal benzene rings tend to have a higher degree of local aromaticity compared to the internal rings.

Figure 2: Clar structures of Chrysene with two aromatic sextets.

Quantitative Assessment of Aromaticity

The aromatic character of chrysene can be quantified through various experimental and computational methods. The results consistently point to a highly stable and aromatic system.

Table 2: Quantitative Data on the Aromaticity of Chrysene

| Parameter | Description | Value(s) | Reference(s) |

| Topological Resonance Energy (TRE) | A calculated measure of the stabilization energy gained by cyclic delocalization. | Calculated via Aihara's TRE theory. Specific value varies by computational method. | [4] |

| C-C Bond Lengths | Experimental bond lengths determined by X-ray crystallography. Aromatic bonds are intermediate between single (1.54 Å) and double (1.34 Å) bonds. | Range: 1.36 - 1.43 Å; Central bonds: ~1.395 Å; Peripheral bonds: ~1.425 Å | [1] |

| ¹H NMR Chemical Shifts | The downfield chemical shifts of aryl protons are indicative of a diamagnetic ring current, a hallmark of aromaticity. | δ 7.6-8.8 ppm | |

| Nucleus-Independent Chemical Shift (NICS) | A computational index where negative values at the ring center indicate aromaticity (diatropic ring current). | Specific values for each ring are dependent on the calculation method (e.g., NICS(0), NICS(1)zz). |

Experimental and Computational Protocols

The quantitative data presented above are derived from established experimental and computational techniques.

X-ray Crystallography

This technique is the definitive method for determining the precise three-dimensional structure of a crystalline solid, including bond lengths and angles.

-

Protocol:

-

Crystal Growth: High-purity chrysene is dissolved in a suitable solvent (e.g., benzene, toluene) and slowly crystallized to obtain a single crystal of sufficient size and quality (typically >0.1 mm).

-

Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is recorded by a detector.

-

Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group.

-

Structure Refinement: Computational methods are employed to solve the phase problem and generate an electron density map of the molecule. This map is then refined to determine the precise positions of each carbon and hydrogen atom, from which bond lengths are calculated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic environment of nuclei and confirming aromaticity.

-

Protocol:

-

Sample Preparation: A small amount of chrysene (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: The sample is placed in the strong magnetic field of an NMR spectrometer (e.g., 400-600 MHz). A radiofrequency pulse is applied to excite the nuclei.

-

Signal Processing: The resulting free induction decay (FID) signal is recorded and subjected to a Fourier transform to generate the NMR spectrum, which plots signal intensity versus chemical shift (in ppm). The downfield shifts (6.5-8.0 ppm) observed for chrysene's protons are characteristic of the deshielding effect of the aromatic ring current.

-

Computational Chemistry: NICS Analysis

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a specific ring within a polycyclic system.

-

Methodology:

-

Geometry Optimization: The molecular structure of chrysene is optimized using a quantum chemistry method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Magnetic Shielding Calculation: The magnetic shielding tensors are calculated at the geometric center of each ring (NICS(0)) and typically at a point 1 Å above the ring plane (NICS(1)).

-

Aromaticity Assessment: A negative NICS value (a shielded nucleus) indicates a diatropic ring current, which is a signature of aromaticity. A positive value indicates a paratropic ring current and anti-aromaticity. The out-of-plane component, NICS(1)zz, is often considered the most reliable indicator of π-aromaticity.

-

Figure 3: Workflow for the determination of Chrysene's aromaticity.

Conclusion

The chrysene molecule serves as an exemplary case of a stable polycyclic aromatic hydrocarbon. Its structure, characterized by four fused benzene rings, facilitates extensive π-electron delocalization through multiple resonance contributors. This electronic configuration satisfies both Hückel's and Clar's rules for aromaticity, resulting in significant thermodynamic stability. Experimental data from X-ray crystallography and NMR spectroscopy, along with computational metrics like resonance energy and NICS, provide a robust and consistent picture of chrysene's profound aromatic character. A thorough understanding of these principles is crucial for professionals leveraging chrysene and its derivatives in the development of novel materials and pharmaceuticals.

References

- 1. webqc.org [webqc.org]

- 2. Chrysene - Wikipedia [en.wikipedia.org]

- 3. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Correlations between topological resonance energy of methyl-substituted benz[c]acridines, benzo[a]phenothiazines and chrysenes, and their carcinogenic or antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Chrysene's role as a marker for polycyclic aromatic hydrocarbon contamination.

<

Whitepaper | December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chrysene (B1668918), a four-ring polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant originating from both natural and anthropogenic sources of incomplete combustion.[1] Its chemical stability, prevalence in complex PAH mixtures, and specific concentration ratios relative to other PAHs make it an effective and crucial marker for identifying sources of PAH pollution. This document provides a technical overview of chrysene's role as a contamination marker, detailing analytical methodologies for its detection, its toxicological significance through metabolic activation, and its application in environmental source apportionment. The provided protocols and data are intended to guide researchers in environmental monitoring, toxicology, and drug development in utilizing chrysene as a reliable indicator of PAH contamination.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings.[2] Many PAHs are recognized for their carcinogenic and mutagenic properties, posing significant risks to environmental and human health.[3][4] Chrysene (C₁₈H₁₂), a natural component of coal tar, is formed during the incomplete combustion of organic materials such as coal, wood, and fossil fuels.[1][2] It is environmentally persistent, with a tendency for strong adsorption to organic matter in soil and sediment.[2]

The significance of chrysene in environmental science extends beyond its own toxicity; it serves as a valuable marker compound for several reasons[1]:

-

Ubiquity: It is consistently present in PAH mixtures from major emission sources.

-

Source Diagnostics: The ratio of chrysene to its isomers and other PAHs can help distinguish between petrogenic (petroleum-derived) and pyrogenic (combustion-derived) sources.

-

Toxicological Relevance: Chrysene is a procarcinogen that requires metabolic activation to exert its toxic effects, making it a subject of interest in toxicology and drug development.[3][5]

This guide synthesizes critical data on chrysene, outlines standardized analytical protocols, and illustrates key pathways and workflows to provide a comprehensive resource for professionals in the field.

Physicochemical Properties and Environmental Fate

Understanding the physical and chemical properties of chrysene is essential for interpreting its environmental behavior. It is a solid at room temperature with very low volatility and solubility in water, which contributes to its persistence.[2]

Table 1: Physicochemical Properties of Chrysene

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂ | [1] |

| Molar Mass | 228.3 g/mol | [2] |

| Melting Point | 253 °C | [2] |

| Boiling Point | 448 °C | [6] |

| Water Solubility | 0.002 mg/L | [2] |

| Vapor Pressure | 1 x 10⁻⁸ mm Hg | [2] |

| Log K_oc_ | 6.0 - 7.5 | [2] |

| Henry's Law Constant | 2 x 10⁻⁶ atm·m³/mol | [2] |

Due to its high octanol-water partition coefficient (Log K_ow_ not explicitly found but implied by high K_oc_), chrysene strongly adsorbs to particulate matter in air, soil, and sediment, limiting its mobility but increasing its persistence.[2] This strong adsorption is a key factor in its role as a long-term contamination marker.

Chrysene as a Marker for Source Apportionment

The relative abundance of different PAHs in an environmental sample can provide clues to the pollution's origin. Molecular diagnostic ratios (MDRs) involving chrysene are widely used to differentiate between pyrogenic and petrogenic sources.[7]

-

Pyrogenic sources (e.g., combustion of coal, wood, diesel) typically have higher concentrations of 4- to 6-ring PAHs.

-

Petrogenic sources (e.g., crude oil spills) are richer in 2- to 3-ring PAHs.

Table 2: Key Diagnostic Ratios Involving Chrysene for PAH Source Identification

| Diagnostic Ratio | Petrogenic Source Value | Pyrogenic Source Value | Primary Application | Reference(s) |

| BaA / (BaA + CHR) | < 0.20 | > 0.35 | Distinguishes petroleum from combustion | [7] |

| CHR / (CHR + BaA) | > 0.80 | < 0.65 | (Inverse of above) | [7] |

| IPY / (IPY + BPE) | < 0.20 | > 0.50 | Differentiates petroleum vs. combustion | [7] |

| FLT / (FLT + PYR) | < 0.40 | > 0.40 | Differentiates fuel vs. biomass combustion | [7] |

Abbreviations: BaA (Benzo[a]anthracene), CHR (Chrysene), IPY (Indeno[1,2,3-cd]pyrene), BPE (Benzo[g,h,i]perylene), FLT (Fluoranthene), PYR (Pyrene).

A ratio of Benzo[a]anthracene to the sum of Benzo[a]anthracene and Chrysene greater than 0.35 is a strong indicator of pyrogenic emissions.[7] Conversely, a value below 0.20 suggests a petrogenic origin.[7]

Analytical Methodologies

Accurate quantification of chrysene is critical for its use as a marker. The U.S. Environmental Protection Agency (EPA) has established several standard methods for PAH analysis.[8][9][10] The general workflow involves sample extraction, cleanup/concentration, and instrumental analysis.

Experimental Protocol: EPA Method 8310 (HPLC)

This method outlines the analysis of PAHs in groundwater and wastes using high-performance liquid chromatography (HPLC) with UV and fluorescence detectors.[10]

1. Sample Preparation and Extraction:

- Water Samples (Based on EPA Method 3510/3520):

- Adjust a 1-liter water sample to a neutral pH.

- Perform a liquid-liquid extraction using methylene (B1212753) chloride as the solvent.

- Dry the extract by passing it through a sodium sulfate (B86663) column.

- Concentrate the extract to 1 mL using a Kuderna-Danish (K-D) apparatus.

- Solid/Soil Samples (Based on EPA Method 3540/3550):

- Extract the sample using an appropriate solvent (e.g., methylene chloride/acetone) via Soxhlet extraction or ultrasonic extraction.

- Concentrate the extract to a final volume of 1 mL.

2. Extract Cleanup (If Necessary):

- Interferences from complex matrices can be removed using techniques like solid-phase extraction (SPE) or silica (B1680970) gel column cleanup (EPA Method 3630).[9][11]

3. Instrumental Analysis (HPLC-FLD):

- Column: C18 reversed-phase column.[12]

- Mobile Phase: Acetonitrile/water gradient.

- Injection Volume: 5-25 µL.[8]

- Detection: A fluorescence detector (FLD) is used for high sensitivity. For chrysene, optimal detection wavelengths are crucial.[13]

- Excitation Wavelength: 266 nm[12]

- Emission Wavelength: Programmed for optimal detection as chrysene elutes.

- Quantification: Prepare a multi-point calibration curve using certified chrysene standards. The concentration in the sample is determined by comparing its peak area or height to the calibration curve.[8]

Experimental Workflow Diagram

Caption: General workflow for chrysene analysis in environmental samples.

Toxicological Significance and Metabolic Activation

Chrysene itself is not directly carcinogenic but requires metabolic activation by cellular enzymes, primarily cytochrome P450 (CYP) enzymes, to be converted into reactive metabolites that can bind to DNA, leading to mutations and potentially cancer.[5][14] This process is of high interest to toxicologists and drug development professionals studying carcinogenesis and chemo-prevention.

The primary pathway involves the formation of a dihydrodiol epoxide.[14]

Table 3: Key Enzymes and Metabolites in Chrysene Activation

| Enzyme Family | Key Enzymes | Action | Resulting Metabolite(s) | Reference(s) |

| Cytochrome P450 | CYP1A1, CYP1B1 | Epoxidation | Chrysene-epoxides | [14] |

| Epoxide Hydrolase | mEH | Hydrolysis | Chrysene-dihydrodiols | [5] |

| Cytochrome P450 | CYP1A1, CYP1B1 | Second Epoxidation | Chrysene-dihydrodiol-epoxides (ultimate carcinogen) | [5][14] |

| Aldo-Keto Reductase | AKRs | Oxidation | Chrysene-ortho-quinones | [15] |

The formation of chrysene-dihydrodiol-epoxides is considered the ultimate carcinogenic step, as these electrophilic species readily form adducts with DNA, particularly with guanosine (B1672433) residues.[5]

Metabolic Activation Pathway Diagram

Caption: The metabolic activation of chrysene to a DNA-reactive species.

Conclusion

Chrysene is an indispensable marker in the field of environmental contamination. Its consistent presence in PAH-polluted matrices, coupled with well-established diagnostic ratios, provides a reliable tool for source apportionment. Standardized analytical methods, such as those published by the EPA, allow for accurate and reproducible quantification, forming the basis of environmental risk assessments. Furthermore, understanding its metabolic activation pathway is crucial for toxicological studies and the development of therapeutic strategies against PAH-induced carcinogenesis. The data, protocols, and conceptual diagrams presented in this guide offer a foundational resource for scientists and researchers to effectively utilize chrysene as a key indicator of PAH contamination.

References

- 1. Chrysene: A Multifaceted Polycyclic Aromatic Hydrocarbon | Algor Cards [cards.algoreducation.com]

- 2. Fact sheet: Chrysene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Metabolic activation of 4H-cyclopenta[def]chrysene in human mammary carcinoma MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chrysene - Wikipedia [en.wikipedia.org]

- 7. matec-conferences.org [matec-conferences.org]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

- 10. epa.gov [epa.gov]

- 11. benchchem.com [benchchem.com]

- 12. [Determination of trace chrysene in environmental water by solid-phase microextraction coupled with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. akjournals.com [akjournals.com]

- 14. Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potential Metabolic Activation of a Representative C2-Alkylated Polycyclic Aromatic Hydrocarbon 6-Ethylchrysene Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Chrysene: A Technical Guide for Researchers

Chrysene (B1668918), a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, is a compound of significant interest in environmental science and toxicology due to its presence in coal tar and its formation during the incomplete combustion of organic matter.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility characteristics in both aqueous and organic media is fundamental for experimental design, environmental fate modeling, and the development of analytical methods. This technical guide provides a comprehensive overview of the solubility of chrysene, presenting quantitative data, detailed experimental protocols, and a visual representation of the solubility determination workflow.